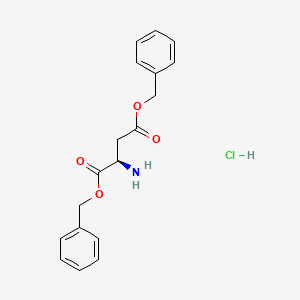

H-D-Asp(OBzl)-OBzl.HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

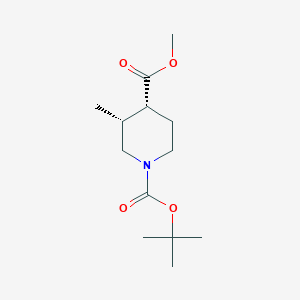

H-D-Asp(OBzl)-OBzl.HCl, also known as hydroxyaspartic acid, is a naturally occurring dicarboxylic acid found in the human body. It is a derivative of aspartic acid, and is an important component of the human body's metabolic pathways. It is used in a variety of biochemical and physiological processes, including energy metabolism, cell signaling, and protein production. In addition, it has been used in scientific research, particularly in the fields of biochemistry and physiology, for its ability to regulate various biochemical and physiological processes.HCl.

Aplicaciones Científicas De Investigación

1. Solvent Effects and Redox Properties

The novel ferrocenoyl-dipeptides, including compounds like Fc-Asp(OBzl)-OBzl, have been prepared and characterized. These compounds demonstrate strong hydrogen bonding capabilities with solvent molecules, significantly affecting their redox properties. The redox behavior of these compounds, particularly the half-wave potential, varies greatly depending on the solvent used and its hydrogen donor ability (Baker, Kraatz & Quail, 2001).

2. Stability, Metabolism, and Transport

The model prodrug D-Asp(OBzl)-Ala, which shows affinity for the oligopeptide transporter PepT1, has been studied for its aqueous stability, metabolism in gastrointestinal media, and transport properties. It demonstrates significant stability and a high effective jejunal permeability, suggesting its potential for effective absorption and transport in biological systems (Steffansen et al., 1999).

3. Chiral Recognition Ability

Molecularly imprinted materials from tetrapeptide derivatives, such as H-Asp(OcHex)-Ile-Asp(OcHex)-Glu(OBzl)-CH2-, have been adopted to study the effect of environmental polarity on chiral recognition ability. The chiral recognition is optimal in a 50 vol% aqueous ethanol solution, highlighting the impact of solvent composition on molecular recognition processes (Kondo & Yoshikawa, 2001).

4. Oligopeptide Transporter Mediated Uptake and Transport

Studies on the oligopeptide transporter in Caco-2 monolayers show that modified dipeptides like D-Asp(OBzl)-Ala are efficiently transported across intestinal epithelia. These findings indicate the potential of designing side-chain modified, peptidase-resistant dipeptides with tailored transport and release characteristics for pharmaceutical applications (Taub et al., 1998).

Propiedades

IUPAC Name |

dibenzyl (2R)-2-aminobutanedioate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4.ClH/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14;/h1-10,16H,11-13,19H2;1H/t16-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBZEWOOBCRRAP-PKLMIRHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)C[C@H](C(=O)OCC2=CC=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1375937.png)

![6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one](/img/structure/B1375940.png)